molecular formula C17H19N3O3S B6578600 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1170164-16-5

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No. B6578600
CAS RN: 1170164-16-5
M. Wt: 345.4 g/mol
InChI Key: BQITZCOCFSLPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine, also known as 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine, is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential therapeutic and biochemical effects, as well as its ability to be used in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine is not completely understood. However, it is believed that the compound has the ability to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This modulation of enzyme activity results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are believed to be involved in the development of inflammation and other disease processes.
Biochemical and Physiological Effects
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been shown to have the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine has a number of advantages and limitations for laboratory experiments. The main advantage is that it can be synthesized using the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and an aromatic urea or thiourea. Additionally, the compound has been studied for its potential therapeutic and biochemical effects, as well as its ability to be used in laboratory experiments. However, the compound has a number of potential limitations, including its high cost and potential toxicity.

Future Directions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine has a number of potential future directions. First, further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic and biochemical effects. Additionally, further research is needed to investigate the potential toxicity of the compound and to identify potential drug interactions. Furthermore, further research is needed to investigate the potential use of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further research is needed to identify potential new applications for the compound, such as its potential use in the treatment of depression, anxiety, and other mental health conditions.

Synthesis Methods

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine can be synthesized using the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and an aromatic urea or thiourea. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and it results in the formation of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine has been studied for its potential therapeutic and biochemical effects. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health conditions.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-15-18-19-16(24-15)11-5-7-20(8-6-11)17(21)12-3-4-13-14(9-12)23-10-22-13/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQITZCOCFSLPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.